3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine
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Overview
Description
3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine is a chemical compound with the molecular formula C8H9N3. It belongs to the class of propargylamines, which are known for their versatile applications in various fields, including pharmaceuticals and biological research . This compound is characterized by the presence of a pyridazine ring substituted with a methyl group and a prop-2-yn-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine can be achieved through various synthetic routes. One common method involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an amine, and an alkyne. This reaction is typically catalyzed by a transition metal, such as copper or zinc, under solvent-free conditions . The reaction conditions often include moderate temperatures and the use of a base to facilitate the coupling process.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of neurodegenerative diseases.
Rasagiline: Another monoamine oxidase inhibitor with neuroprotective properties.
Selegiline: A compound used in the treatment of Parkinson’s disease due to its ability to inhibit monoamine oxidase.
Uniqueness
3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine is unique due to its specific structural features, such as the presence of a pyridazine ring and a prop-2-yn-1-amine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-(6-methylpyridazin-3-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C8H9N3/c1-7-4-5-8(11-10-7)3-2-6-9/h4-5H,6,9H2,1H3 |
InChI Key |
VOBJJQCELYYGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)C#CCN |
Origin of Product |
United States |
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